Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)

Antitumor activity Immunosuppression In vivo murine tumor models

SAR studies on purine biosynthesis inhibitors often lack a well-characterized bis-thiadiazole reference. Bis-ADTA (NSC 143019) fills this gap with quantitative pharmacology: • ~5× higher antitumor potency vs. monomeric 2-amino-1,3,4-thiadiazole • IMP-to-xanthosine-5′-phosphate inhibition; DNA/RNA synthesis suppressed at <50 µM • Reversible by guanosine (0.1 mM)-built-in experimental rescue control • Validated TLC (LOD 0.01 mg/kg) and polarographic (RSD 2.2-8.4%) methods available Supplied as ≥98% pure white solid; global shipping.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
Cat. No. B15134184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESC=S1C=C(N=C1N)N
InChIInChI=1S/C4H7N3S/c1-8-2-3(5)7-4(8)6/h2H,1,5H2,(H2,6,7)/t8-/m1/s1
InChIKeyVICBGAJOJJVDOM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI): Chemical Identity & Key Characteristics


Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI) (CAS 26907-37-9) is a synthetic bis-1,3,4-thiadiazole derivative with the molecular formula C₅H₆N₆S₂ and a molecular weight of 214.27 g/mol . It is catalogued under multiple synonyms including N,N′-methylenebis(2-amino-1,3,4-thiadiazole), 2,2′-(methylenediimino)bis-1,3,4-thiadiazole, Bis-ADTA, NSC 143019, and Dikushuang (MATDA) [1]. The compound features two 1,3,4-thiadiazole rings linked through a methylenediamine bridge, endowing it with a symmetrical bidentate ligand architecture. Originally developed as an agricultural fungicide for rice bacterial blight and later investigated as an antitumor agent by the National Cancer Institute, it remains a niche research compound with well-documented mechanism-of-action data that distinguishes it from simpler monomeric 1,3,4-thiadiazoles [2].

Why Generic Substitution Fails


Simple replacement of Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI) with the monomeric parent 2-amino-1,3,4-thiadiazole (NSC 4728) or other in-class 1,3,4-thiadiazole derivatives is empirically unjustified. Direct comparative in vivo data demonstrate that the bis-thiadiazole architecture confers approximately 5-fold higher antitumor and immunosuppressive potency relative to its monomeric counterpart [1]. Furthermore, mechanistic studies reveal that the compound engages the purine biosynthetic pathway at the IMP-to-xanthosine-5′-phosphate step with a distinct inhibition profile—DNA and RNA syntheses are suppressed at concentrations below 50 µM without affecting protein synthesis, a selectivity window not uniformly shared by structurally related thiadiazoles [2]. The dual-ring structure also enables bidentate coordination chemistry that monomeric analogs cannot replicate, making generic substitution a material risk in both pharmacological and materials-science applications .

Quantitative Differentiation vs Analogs


Antitumor & Immunosuppressive Potency vs Parent Compound

In a direct head-to-head in vivo comparison, NSC 143019 (the target compound) exhibited antitumor and immunosuppressive activities approximately 5 times higher than those of its parent compound, 2-amino-1,3,4-thiadiazole (NSC 4728). NSC 143019 was effective against L1210 leukemia, 6C3HED/OG lymphosarcoma, C1498 myeloid leukemia, Ehrlich carcinoma, Sarcoma 180, B16 melanoma, and X5563 myeloma at nontoxic doses, with less pronounced effects in MH134 and MH129p hepatomas [1]. Both the antitumor activity and host toxicity were preventable by simultaneous administration of an equimolar amount of nicotinic acid [1].

Antitumor activity Immunosuppression In vivo murine tumor models

Selective DNA & RNA Synthesis Inhibition

NSC 143019 at concentrations below 50 µM specifically inhibited DNA and RNA syntheses in BALB/3T3 mouse cell monolayer cultures without appreciably affecting protein synthesis. DNA and RNA syntheses were inhibited equally and concomitantly. The compound inhibited the conversion of [8-¹⁴C]hypoxanthine to acid-soluble and acid-insoluble guanine nucleotides, but not to adenine nucleotides, demonstrating selective blockade of guanine nucleotide biosynthesis [1]. The inhibition was reversed completely by guanosine (0.1 mM) or deoxyguanosine (0.1 mM), partially by xanthosine (1 mM), and was prevented competitively by an equimolar amount of nicotinamide, strongly indicating that the primary action occurs at the step converting IMP to xanthosine 5′-phosphate [1]. This contrasts with 2-amino-1,3,4-thiadiazole (NSC 4728), whose metabolite exhibits a Ki of approximately 0.1 µM against IMP dehydrogenase with a pseudoirreversible, noncompetitive mechanism relative to IMP—a mechanistically distinct inhibition profile [2].

Mechanism of action IMP dehydrogenase Guanine nucleotide biosynthesis Purine metabolism

Genotoxic Potential: Sister Chromatid Exchange

In a direct comparative in vitro study on human lymphocytes, NSC 143019 induced sister chromatid exchanges (SCEs) at a concentration as low as 0.009 µM—a level approximately 5,500-fold below the concentration required to inhibit DNA synthesis (50 µM). The SCE frequency induced by NSC 143019 was more than 2-fold higher than baseline and significantly exceeded the SCE frequency induced by the comparator 2′-amino-1,3,4-thiadiazole [1]. A clear dose-response relationship for NSC 143019 was demonstrated across the tested concentration range, establishing that genotoxic effects manifest well before overt cytotoxicity or macromolecular synthesis inhibition [1]. This early genotoxic signal at sub-pharmacological exposure levels is a critical differentiator from less potent monomeric thiadiazoles.

Sister chromatid exchange Genotoxicity Human lymphocytes Sub-pharmacological effects

Bidentate Coordination Architecture

N,N′-Di(1,3,4-thiadiazol-2-yl)methanediamine functions as a bidentate ligand through coordination of its two thiadiazole-ring nitrogen atoms with various metal ions, facilitating the synthesis of coordination compounds with defined geometries and properties . This contrasts with the monomeric 2-amino-1,3,4-thiadiazole, which, while also capable of bidentate coordination via its endocyclic sulfur and exocyclic amino nitrogen, forms structurally distinct and generally less stable complexes [1]. The symmetrical methylenediamine-bridged bis-thiadiazole architecture provides two electronically equivalent N-donor sites at a fixed separation distance, enabling predictable metal-binding stoichiometry and geometry that is fundamentally unavailable from monomeric thiadiazole ligands.

Coordination chemistry Bidentate ligand Metal complexes Materials science

Acute Toxicity & Interspecies Sensitivity

The acute oral toxicity of MATDA (Bis-ADTA, NSC 143019) exhibits marked interspecies variation: rat oral LD50 is 260 mg/kg, classifying it as highly toxic, whereas mouse oral LD50 is 2,250 mg/kg, indicating substantially lower acute sensitivity in mice [1]. By comparison, 2-amino-1,3,4-thiadiazole (NSC 4728) shows intraperitoneal LD50 values of 200 mg/kg (rat) and 6,500 mg/kg (mouse) , revealing a qualitatively different species-selectivity pattern. The rat LD50 of 260 mg/kg for MATDA places it in the high-toxicity category, necessitating stringent handling protocols during procurement, storage, and experimental use. Despite animal teratogenicity, an epidemiological study of 6,173 pregnancies with dietary MATDA exposure via treated rice found no significant differences in rates of spontaneous abortion, fetal death, stillbirth, or birth defects compared to unexposed control groups (birth defect rates: 23.84 per 1,000 for exposed vs 21.49 and 22.78 for internal and external controls, respectively) [2].

Acute toxicity LD50 Interspecies variability Occupational safety

Validated TLC Residue Detection

A validated thin-layer chromatographic (TLC) method was established for the semi-quantitative determination of Bis-ADTA residues in rice, achieving a mean recovery of 85% and a lowest limit of determination of 0.01 mg/kg [1]. The method differentiates the parent compound from its degradation product 1,3,4-thiadiazol-2-ylamine and was applied to field-treated rice samples. A complementary polarographic method for the determination of MATDA in water achieved a relative standard deviation of 2.2–8.4% and recovery in the range of 80–103%, suitable for microamount detection in environmental water samples [2]. No comparable validated residue methodology is published for the monomeric 2-amino-1,3,4-thiadiazole in food matrices, giving Bis-ADTA a practical advantage in environmental fate and food safety studies.

Residue analysis Thin-layer chromatography Environmental monitoring Quality control

Research & Industrial Application Scenarios


Antitumor SAR with Bis-Thiadiazole Scaffold

Investigators conducting structure-activity relationship (SAR) studies on purine biosynthesis inhibitors can utilize NSC 143019 as a reference bis-thiadiazole compound with quantitatively established potency. The compound's ~5-fold higher antitumor activity relative to the monomeric parent NSC 4728, coupled with its well-characterized mechanism of action at the IMP-to-xanthosine-5′-phosphate step, makes it the appropriate choice when a dimeric thiadiazole architecture with defined guanine nucleotide depletion kinetics is required [1]. The reversibility of its inhibition by guanosine (0.1 mM) provides a built-in experimental rescue control not uniformly available across thiadiazole analogs [2].

Coordination Chemistry & Bimetallic Complexes

Researchers synthesizing transition metal coordination compounds can exploit the symmetrical bidentate N,N-donor architecture of Bis-ADTA to construct complexes with predictable stoichiometry and geometry [1]. The methylenediamine bridge provides a fixed spatial separation between the two electronically equivalent thiadiazole nitrogen donor atoms, enabling rational design of bimetallic platforms that are structurally inaccessible with mixed N/S-donor monomeric thiadiazoles such as 2-amino-1,3,4-thiadiazole [2]. This structural predictability is essential for applications requiring well-defined coordination geometries in catalysis or materials science.

Genotoxicity & Environmental Toxicology Studies

Environmental toxicology laboratories investigating genotoxicant exposure biomarkers can employ MATDA as a positive control or reference compound, given its demonstrated ability to induce sister chromatid exchanges in human lymphocytes at concentrations as low as 0.009 µM—far below the 50 µM threshold for DNA synthesis inhibition [1]. The compound's validated TLC residue detection method (LOD 0.01 mg/kg in rice, 85% recovery) and polarographic water analysis method (RSD 2.2–8.4%, recovery 80–103%) provide ready-to-deploy analytical workflows for environmental monitoring studies [2]. The availability of human epidemiological safety data from exposed populations further supports its use as a reference compound in risk assessment research .

Agricultural Fungicide Reference: Rice Bacterial Blight

Plant pathology and pesticide development programs evaluating 1,3,4-thiadiazole-derived bactericides against Xanthomonas oryzae pv. oryzae can use Bis-ADTA as a historical efficacy benchmark. Bis-ADTA and Dicumazole were formerly effective agents against rice bacterial blight but were withdrawn due to teratogenicity and drug resistance development [1]. Incorporating Bis-ADTA as a reference compound in resistance profiling studies allows direct comparison of newer thiadiazole candidates (e.g., thiodiazole copper or Saikuzuo) against a legacy compound with known teratogenic liability (rat oral LD50 260 mg/kg; rhesus monkey teratogenicity at 4.0 mg/kg) but reassuring human epidemiological data [2]. This enables evidence-based assessment of whether efficacy gains in newer analogs come at the cost of safety liabilities.

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